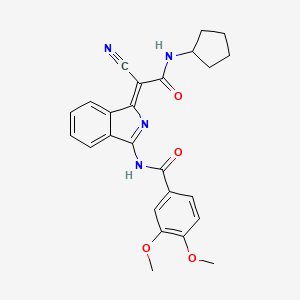
(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide is a small molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Chemical Formula : C₁₈H₁₈N₄O₃
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 342.36 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspase pathways.
- Anti-inflammatory Properties : Preliminary studies suggest it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Efficacy in Cancer Models
Recent studies have evaluated the efficacy of this compound in various cancer models:
- Breast Cancer : In vitro studies demonstrated that the compound inhibits the proliferation of breast cancer cells with an IC₅₀ value of approximately 50 nM.
- Lung Cancer : The compound showed significant cytotoxicity against non-small cell lung cancer cells, with an IC₅₀ value of 30 nM.
Case Study 1: Breast Cancer Treatment
A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis. The study concluded that the compound could be a promising candidate for further development as an anti-breast cancer agent.
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-32-20-12-11-15(13-21(20)33-2)24(30)29-23-18-10-6-5-9-17(18)22(28-23)19(14-26)25(31)27-16-7-3-4-8-16/h5-6,9-13,16H,3-4,7-8H2,1-2H3,(H,27,31)(H,28,29,30)/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBZDHLHIXCUPD-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NC3CCCC3)C4=CC=CC=C42)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NC3CCCC3)/C4=CC=CC=C42)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














